molecular formula C9H10O2 B1596247 1-(4-(Hydroxymethyl)phenyl)ethanone CAS No. 75633-63-5

1-(4-(Hydroxymethyl)phenyl)ethanone

Cat. No.: B1596247
CAS No.: 75633-63-5
M. Wt: 150.17 g/mol
InChI Key: RRENWXJYWGKSKD-UHFFFAOYSA-N
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Description

1-(4-(Hydroxymethyl)phenyl)ethanone, also known as 4-(Hydroxymethyl)acetophenone, is an organic compound with the molecular formula C9H10O2. It is a derivative of acetophenone, where a hydroxymethyl group is attached to the para position of the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-(Hydroxymethyl)phenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of toluene with acetyl chloride, followed by the reduction of the resulting 4-acetylbenzyl chloride to yield the desired product. Another method involves the oxidation of 4-(hydroxymethyl)acetophenone using oxidizing agents such as potassium permanganate or chromium trioxide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts, as well as reaction temperature and time, are carefully controlled to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Hydroxymethyl)phenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-(Hydroxymethyl)phenyl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-(Hydroxymethyl)phenyl)ethanone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or interfere with essential enzymes. In the context of anticancer research, it may induce apoptosis or inhibit cell proliferation through various signaling pathways .

Comparison with Similar Compounds

1-(4-(Hydroxymethyl)phenyl)ethanone can be compared with other similar compounds such as:

Uniqueness: Its hydroxymethyl and carbonyl groups allow for diverse chemical transformations and interactions with biological targets .

Properties

IUPAC Name

1-[4-(hydroxymethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-7(11)9-4-2-8(6-10)3-5-9/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRENWXJYWGKSKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70342868
Record name 1-[4-(Hydroxymethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75633-63-5
Record name 1-[4-(Hydroxymethyl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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